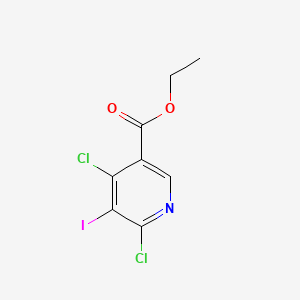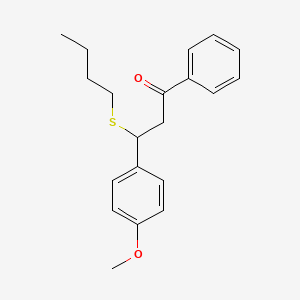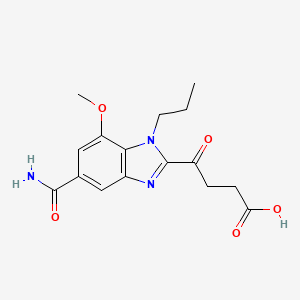![molecular formula C11H20INO4 B12514632 methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)
methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an iodine atom attached to a pentanoate ester. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid derivative.
科学的研究の応用
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom serves as a leaving group in substitution reactions, while the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications.
類似化合物との比較
Similar Compounds
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-bromopentanoate
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-chloropentanoate
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-fluoropentanoate
Uniqueness
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns that can be exploited in synthetic chemistry.
特性
分子式 |
C11H20INO4 |
|---|---|
分子量 |
357.19 g/mol |
IUPAC名 |
methyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChIキー |
UIRGEQFGUBOMIT-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCCI)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
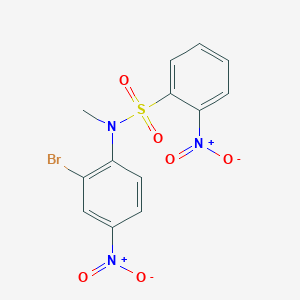
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)

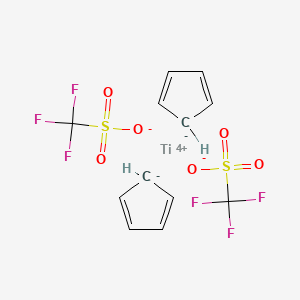


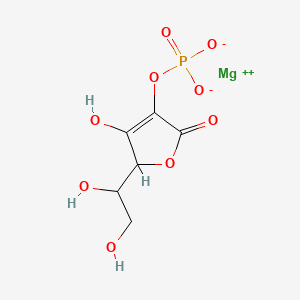
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
